Methyl 7-nitro-1H-indazole-3-carboxylate is a synthetic compound characterized by the presence of a nitro group at the 7-position of the indazole ring and an ester functional group at the carboxylic acid site. Its molecular formula is with a molecular weight of approximately 221.17 g/mol. The compound's structure includes a five-membered nitrogen-containing heterocycle, which is significant for its biological activity and chemical reactivity.
These reactions allow for the modification of the compound, potentially leading to derivatives with enhanced properties or activities.
Methyl 7-nitro-1H-indazole-3-carboxylate exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an anticancer agent, where it may inhibit specific kinases involved in cell cycle regulation. The compound interacts with various cellular pathways, influencing gene expression and metabolic processes, which can lead to apoptosis in cancer cells. Additionally, it has been shown to modulate oxidative stress responses by interacting with enzymes like lipoxygenases .
The synthesis of methyl 7-nitro-1H-indazole-3-carboxylate typically involves several steps:
This method allows for relatively high yields and can be adapted for industrial production through continuous flow processes and green chemistry principles .
Methyl 7-nitro-1H-indazole-3-carboxylate has several applications:
Research indicates that methyl 7-nitro-1H-indazole-3-carboxylate interacts with various biological targets, particularly kinases involved in cell cycle regulation. These interactions can lead to significant biochemical effects, including modulation of oxidative stress pathways and alterations in inflammatory responses. Studies have shown that this compound can influence gene expression related to these processes .
Methyl 7-nitro-1H-indazole-3-carboxylate shares structural similarities with several other compounds within the indazole family. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Similar nitro substitution but at a different position. |
| Ethyl 5-nitro-1H-indazole-3-carboxylate | 78155-85-8 | Ethyl ester variant; similar biological activity potential. |
| Methyl 6-nitro-1H-indazole-3-carboxylate | 1167056-71-4 | Different nitro position; variations in reactivity and biological effects. |
| Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate | 1058740-88-7 | Substituted at different positions; unique pharmacological profile. |
Methyl 7-nitro-1H-indazole-3-carboxylate stands out due to its specific positioning of functional groups, which significantly influences its biological activity and reactivity compared to other similar compounds .